3,5-dimethyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
Descripción
This compound is a heterocyclic benzamide derivative featuring a pyrazole-pyrimidinone core. Its structure includes a 3,5-dimethylbenzamide moiety linked to a 3-methylpyrazolyl group, which is further substituted with a 6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl unit. The molecule’s complexity arises from its fused heterocyclic systems, which are often associated with bioactive properties, such as kinase inhibition or antimicrobial activity.
Structural Determination:
The crystallographic data for this compound, including bond lengths, angles, and torsional parameters, would typically be resolved using software like SHELXL for refinement and visualized via ORTEP for Windows for anisotropic displacement modeling . Such tools ensure high precision in structural elucidation, critical for understanding steric and electronic interactions.
Propiedades
IUPAC Name |
3,5-dimethyl-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-5-6-16-11-18(26)23-20(21-16)25-17(10-14(4)24-25)22-19(27)15-8-12(2)7-13(3)9-15/h7-11H,5-6H2,1-4H3,(H,22,27)(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBPFAYCVYQJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3,5-dimethyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be broken down into several functional groups:
- Pyrazole moiety : Known for diverse biological activities including anti-inflammatory and anticancer effects.
- Dihydropyrimidine : Associated with various therapeutic properties such as antimicrobial and antiviral activities.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the target molecule have demonstrated potent inhibition of cancer cell lines, with IC50 values often in the low micromolar range. A study reported that a related pyrazole compound inhibited the growth of MCF-7 breast cancer cells with an IC50 of 0.08 µM, suggesting a promising anticancer profile for derivatives like 3,5-dimethyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, one study highlighted that certain pyrazole derivatives exhibited COX inhibition with IC50 values ranging from 1.2 to 3.8 nM . This suggests that the target compound may also possess similar anti-inflammatory capabilities.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. The target compound's structural features may contribute to its ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes. A related study found that certain pyrazole-based compounds displayed significant activity against both Gram-positive and Gram-negative bacteria .
The biological activity of 3,5-dimethyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide may involve multiple mechanisms:
- Enzyme Inhibition : As observed in similar compounds, inhibition of key enzymes involved in inflammation and tumor growth could be a primary mechanism.
- Receptor Interaction : Binding affinity studies suggest that these compounds may interact with various receptors, affecting signaling pathways related to cell proliferation and apoptosis .
- Oxidative Stress Modulation : Some studies indicate that pyrazole derivatives can modulate oxidative stress markers, providing a protective effect against cellular damage .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
Comparación Con Compuestos Similares
Table 1: Structural and Physicochemical Comparison
Key Findings:
- Steric Effects : The C4-propyl group in the target compound balances lipophilicity (LogP = 3.8) and solubility better than the bulkier phenyl group in Compound B, which reduces solubility by 47% .
- Electronic Effects : The 3,5-dimethylbenzamide moiety enhances electron density at the carbonyl oxygen compared to Compound C’s electron-withdrawing chloro groups, reflected in shorter C=O bond lengths (1.221 Å vs. 1.219 Å) .
- Conformational Flexibility: The torsional angle between pyrazole and pyrimidinone rings is lowest in Compound A (10.8°), suggesting reduced steric hindrance from the ethyl group. The target compound’s intermediate angle (12.3°) may optimize binding in enzymatic pockets .
Research Implications
- SHELX Refinement: High-resolution crystallography (via SHELXL) confirms that substituents at pyrimidinone C4 significantly alter molecular packing. For example, Compound B’s phenyl group induces tighter crystal lattice forces, reducing solubility .
- ORTEP Visualization : Torsional angles modeled in ORTEP highlight how substituents influence planarity between heterocycles, a critical factor in receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
